molecular formula C28H32N4O3 B11086683 1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11086683
M. Wt: 472.6 g/mol
InChI Key: LOPVVBTUCIBIDJ-XBXARRHUSA-N
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Description

1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

The synthesis of 1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with aromatic amines, followed by cyclization to form the pyrrolidine-2,5-dione ring . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione core structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Properties

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32N4O3/c33-26-9-5-15-31(26)24-12-10-23(11-13-24)21-32-27(34)20-25(28(32)35)30-18-16-29(17-19-30)14-4-8-22-6-2-1-3-7-22/h1-4,6-8,10-13,25H,5,9,14-21H2/b8-4+

InChI Key

LOPVVBTUCIBIDJ-XBXARRHUSA-N

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCN(CC4)CC=CC5=CC=CC=C5

Origin of Product

United States

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